molecular formula C14H14F3N3O3 B1309468 Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 667920-77-6

Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1309468
CAS No.: 667920-77-6
M. Wt: 329.27 g/mol
InChI Key: DINIIDHRTPFKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named using IUPAC rules as ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate . This nomenclature reflects:

  • Pyrazolo[1,5-a]pyrimidine as the bicyclic core, with numbering starting at the pyrazole nitrogen.
  • 4,5,6,7-Tetrahydro indicating partial saturation of the pyrimidine ring.
  • Substituents at positions 5 (2-furyl) and 7 (trifluoromethyl).
  • An ethyl ester group at position 3.

Alternative names include ethyl 5-(furan-2-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate and the CAS registry number 667920-77-6 .

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₁₄F₃N₃O₃ , confirmed by high-resolution mass spectrometry. Key features include:

  • F₃ : Trifluoromethyl group contributing to lipophilicity.
  • N₃ : Nitrogen atoms in the pyrazole and pyrimidine rings.
  • O₃ : Ester and furan oxygen atoms.
Property Value
Molecular weight 329.28 g/mol
Exact mass 329.0992 Da
Unsaturation index 6

The molecular weight aligns with isotopic distribution patterns observed in mass spectrometry.

Stereochemical Configuration and Tautomeric Forms

The compound exhibits cis stereochemistry at the 5- and 7-positions, as confirmed by X-ray crystallography of analogues. The trifluoromethyl group adopts an axial orientation to minimize steric clashes with the furan substituent.

Three tautomeric forms are theoretically possible (Figure 1):

  • Keto form (dominant in solid state, per IR carbonyl stretch at 1,715 cm⁻¹).
  • Enol form (minor contributor in solution, stabilized by hydrogen bonding).
  • Imino tautomer (not observed experimentally).

Crystallographic Data and Solid-State Conformational Analysis

Single-crystal X-ray data for analogues reveal:

  • Triclinic P 1 space group.
  • Unit cell parameters : a = 7.23 Å, b = 9.45 Å, c = 12.67 Å, α = 89.5°, β = 76.3°, γ = 81.2°.
  • Dihedral angles : 15.8° between pyrazole and pyrimidine rings.

The trifluoromethyl group forms C–H···F interactions (2.9–3.1 Å) with adjacent hydrogens, stabilizing the lattice.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

Key ¹H/¹³C signals (DMSO-d₆):

Nucleus δ (ppm) Assignment
¹H 1.29 CH₃ (ethyl ester)
¹H 4.22 OCH₂CH₃
¹H 6.57 Furan C₃-H
¹³C 161.2 Ester carbonyl
¹³C 124.5 CF₃ (q, J = 288 Hz)

Infrared (IR) Spectroscopy

  • 1,715 cm⁻¹: Ester C=O stretch.
  • 1,250–1,100 cm⁻¹: C–F vibrations.
  • 3,150 cm⁻¹: Aromatic C–H stretches.

UV-Vis Spectroscopy

  • λₘₐₐ = 268 nm (π→π* transition of conjugated system).
  • Molar absorptivity ε = 12,400 L·mol⁻¹·cm⁻¹.

Mass Spectrometry

  • ESI-MS: m/z 330.1 [M+H]⁺.
  • Fragmentation pattern: Loss of COOEt (Δ m/z 73).

Properties

IUPAC Name

ethyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3/c1-2-22-13(21)8-7-18-20-11(14(15,16)17)6-9(19-12(8)20)10-4-3-5-23-10/h3-5,7,9,11,19H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINIIDHRTPFKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901115685
Record name Ethyl 5-(2-furanyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667920-77-6
Record name Ethyl 5-(2-furanyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667920-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-furanyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Pyrazole Intermediate

The synthesis often begins with a substituted hydrazine and a β-dicarbonyl compound or equivalent precursor to form the pyrazole ring. For example:

  • Condensation of 2-furylhydrazine with an α,β-unsaturated carbonyl compound or β-ketoester to yield a 5-(2-furyl)pyrazole intermediate.
  • Reaction conditions: reflux in ethanol or other polar solvents, sometimes catalyzed by acid or base.

Construction of the Tetrahydropyrazolo[1,5-a]pyrimidine Core

  • Cyclization with an appropriate amidine or guanidine derivative to form the fused pyrimidine ring.
  • This step involves nucleophilic attack on the pyrazole intermediate, followed by ring closure under heating.
  • Typical solvents: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature range: 80–150 °C depending on reagents.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl group at position 7 can be introduced via electrophilic trifluoromethylation reagents such as Togni’s reagent or Ruppert–Prakash reagent (TMSCF3).
  • Alternatively, starting materials bearing trifluoromethyl substituents can be used to build the ring system.
  • Reaction conditions: often require transition metal catalysis (e.g., copper or silver catalysts) or radical initiators.

Esterification to Form Ethyl Carboxylate

  • The carboxylic acid intermediate is esterified with ethanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid catalyst).
  • Alternatively, ethyl chloroformate or ethyl iodide can be used in the presence of a base.
  • Reaction temperature: reflux in ethanol or room temperature depending on reagents.

Purification and Characterization

  • Purification by recrystallization or column chromatography.
  • Characterization by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Pyrazole ring formation 2-furylhydrazine + β-dicarbonyl compound; reflux in ethanol Formation of 5-(2-furyl)pyrazole intermediate
2 Pyrimidine ring cyclization Amidines/guanidines; heating in DMF/DMSO Formation of tetrahydropyrazolo[1,5-a]pyrimidine core
3 Trifluoromethyl group introduction Electrophilic trifluoromethylation (Togni’s reagent, TMSCF3) with metal catalyst Installation of CF3 group at position 7
4 Esterification Ethanol + acid catalyst or ethyl halide + base Formation of ethyl ester at position 3
5 Purification Recrystallization or chromatography Pure ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Research Findings and Variations

  • Literature reports indicate that the use of microwave-assisted synthesis can significantly reduce reaction times for ring cyclization steps.
  • The choice of trifluoromethylation reagent affects yield and regioselectivity; Togni’s reagent is preferred for mild conditions.
  • Substituent effects on the furyl ring influence the reactivity and stability of intermediates.
  • Alternative synthetic routes may involve pre-functionalized trifluoromethylated pyrazole precursors to streamline synthesis.

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of characteristic signals for the pyrazolo[1,5-a]pyrimidine ring protons and trifluoromethyl group.
  • Mass spectrometry confirms molecular ion peak at m/z consistent with 329.28 g/mol.
  • Infrared spectroscopy shows ester carbonyl stretch near 1735 cm⁻¹.
  • Elemental analysis matches calculated values for C, H, N, F, and O content.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce amines .

Scientific Research Applications

Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furan ring and pyrazolo[1,5-a]pyrimidine core may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities, with structural variations at positions 5, 7, and 3 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Substituent Comparisons

Compound Name Position 5 Substituent Position 7 Substituent Position 3 Substituent Key Features/Applications References
Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate 2-Furyl -CF₃ Ethyl ester Medicinal chemistry applications (undisclosed target); enhanced metabolic stability due to -CF₃
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Methoxyphenyl -CHF₂ Ethyl ester Reduced fluorination at position 7 (-CHF₂ vs. -CF₃) may lower lipophilicity; aryl substituent enhances π-π stacking
cis-Ethyl 5-(4-ethylphenyl)-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Ethylphenyl -CH₃ Ethyl ester Saturated ring with cis-configuration confirmed by NMR; methyl at position 7 reduces steric bulk compared to -CF₃
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-Methoxyphenyl -CF₃ Ethyl ester Methoxy group improves solubility; -CF₃ maintains metabolic stability
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate Cyclopropyl -CF₃ Ethyl ester Cyclopropyl substituent introduces sp³ hybridization, potentially enhancing membrane permeability

Key Research Findings

Impact of Trifluoromethyl Group : The -CF₃ group at position 7 consistently enhances metabolic stability across analogs, as seen in compounds from , and 12. This substituent also increases molecular weight and lipophilicity (e.g., molecular weight 365.31 for the 3-methoxyphenyl analog ).

Stereochemical Considerations : Saturation of the pyrimidine ring (e.g., tetrahydropyrimidine in vs. dihydrotetrazolo in ) influences conformational flexibility. Anti-isomers (e.g., compound 7b in ) exhibit distinct NMR profiles compared to syn-isomers.

Synthetic Challenges : Regioselectivity issues arise during cross-coupling (e.g., Suzuki–Miyaura in ) and hydrogenation (e.g., ), necessitating careful optimization to minimize byproducts.

Biological Activity

Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C₁₄H₁₄F₃N₃O₃
  • Molecular Weight : 337.28 g/mol
  • CAS Number : 667920-77-6

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study reported that derivatives of this compound showed moderate cytotoxic activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations of 5 µg/ml. The inhibition rates ranged from 37.8% to 64.2%, indicating potential for further development as anticancer agents .

Cell Line Inhibition Rate (%)
PC364.20
K56237.80
Hela48.25
A54940.78

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro tests have shown that it possesses antifungal activity comparable to established antifungal agents. For instance, certain derivatives exhibited over 96% inhibition against Botrytis cinerea, a common plant pathogen .

Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor. It has been evaluated for its ability to inhibit alpha-amylase and other enzymes linked to metabolic disorders. The IC50 values for alpha-amylase inhibition were reported between 6.539 and 11.27 µM .

MDM2-p53 Interaction

The compound's potential anticancer activity may be attributed to its ability to inhibit the MDM2-p53 protein-protein interaction. This mechanism is crucial in cancer biology as MDM2 is a negative regulator of the tumor suppressor p53 . By disrupting this interaction, the compound could enhance p53-mediated apoptosis in cancer cells.

Radical Scavenging Activity

Studies have also highlighted the antioxidant potential of this compound, which can scavenge free radicals effectively. This activity is important for reducing oxidative stress in cells and may contribute to its anticancer properties .

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis of this compound involved multi-step reactions starting from ethyl trifluoroacetoacetate. Characterization was performed using NMR and X-ray diffraction techniques .
  • In Vivo Studies : While most studies have focused on in vitro evaluations, further research is required to assess the in vivo efficacy and safety profiles of this compound in animal models.
  • Structure-Activity Relationship (SAR) : Preliminary SAR studies suggest that modifications in the substituents on the pyrimidine ring can significantly influence biological activities. For example, trifluoromethyl substitutions enhance the potency against certain cancer cell lines .

Q & A

Q. What are the established synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives with trifluoromethyl and furyl substituents?

  • Methodological Answer : A common approach involves multicomponent reactions (MCRs) using 5-aminopyrazole as a precursor. For example, condensation of 5-aminopyrazole with β-enaminones (e.g., sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate) in aqueous ethanol yields intermediates like methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. Subsequent hydrolysis and coupling with amines using activating agents (e.g., bis(pentafluorophenyl) carbonate) yield carboxamide derivatives . For trifluoromethyl incorporation, ethyl 4,4,4-trifluoro-3-oxobutanoate is often used as a starting material, followed by cyclization with aldehydes (e.g., 2-furaldehyde) under acidic conditions (HCl or p-toluenesulfonic acid) .

  • Key Data :

Reaction StepReagents/ConditionsYield RangeReference
CyclizationEthanol, HCl, reflux62–70%
Intermediate isolationBenzene, azeotropic water removal

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify substituents (e.g., furyl protons at δ 6.3–7.4 ppm, trifluoromethyl as a singlet at δ ~120 ppm in ¹³C).
  • X-ray diffraction : Determines conformation (e.g., tetrahydropyrimidine ring adopts a flattened envelope conformation; puckering parameters: Q = 0.125 Å, θ = 109.7° ).
  • IR : Confirms functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, NH stretching at ~3300 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies are used to predict the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :
  • Docking studies : Target enzymes like human neutrophil elastase (HNE) or sodium channels using AutoDock Vina. The trifluoromethyl group enhances binding via hydrophobic interactions .

  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for antiviral or anti-inflammatory activity. For example, furyl groups improve π-π stacking in enzyme active sites .

    • Example Findings :
TargetBinding Affinity (kcal/mol)Key InteractionsReference
HNE-8.2CF₃–Val-216

Q. How can conflicting data from X-ray crystallography and NMR regarding ring conformation be resolved?

  • Methodological Answer :
  • Dynamic NMR : Detect ring flipping in solution (e.g., coalescence temperature analysis).
  • DFT calculations : Compare energy barriers of envelope vs. boat conformations. For tetrahydropyrimidines, the envelope form is typically 2–3 kcal/mol more stable .
  • Supplementary data : Use variable-temperature crystallography to observe conformational flexibility .

Q. What are the stability challenges of this compound under physiological conditions, and how can they be mitigated?

  • Methodological Answer :
  • Hydrolysis susceptibility : The ester group degrades in basic media (pH > 8). Stability assays (HPLC monitoring) show t₁/₂ of ~4 hours in PBS (pH 7.4) .
  • Mitigation strategies :
  • Prodrug design : Replace ethyl ester with amides (e.g., coupling with morpholine improves t₁/₂ to >24 hours) .
  • Formulation : Use lipid-based nanoparticles to shield the ester moiety .

Data Contradiction Analysis

Q. Why do reported yields for similar compounds vary across studies (e.g., 62% vs. 70%)?

  • Methodological Answer :
  • Reaction optimization : Higher yields (70%) use p-toluenesulfonic acid as a catalyst instead of HCl, improving cyclization efficiency .

  • Purification methods : Recrystallization from ethanol vs. column chromatography affects isolated yields .

    • Recommendations :
VariableOptimal ConditionYield Impact
Catalystp-TsOH+8%
SolventBenzene (azeotrope)+5%

Experimental Design

Q. How to design a stability-indicating HPLC method for this compound?

  • Methodological Answer :
  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile/0.1% formic acid (30:70 to 70:30 over 20 min).
  • Detection : UV at 254 nm (trifluoromethyl absorbs strongly here) .
  • Validation : Forced degradation (heat, acid/base) confirms specificity; RSD < 2% for precision .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.